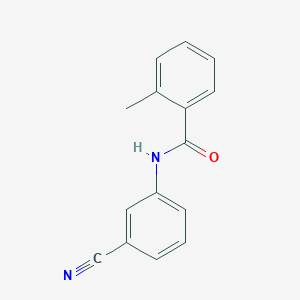

N-(3-cyanophenyl)-2-methylbenzamide

Description

N-(3-Cyanophenyl)-2-methylbenzamide (CAS: 123862-53-3) is a benzamide derivative featuring a 3-cyanophenyl substituent attached to the nitrogen atom of a 2-methylbenzamide backbone. The cyano group’s electron-withdrawing nature may influence electronic properties, solubility, and reactivity compared to other benzamide derivatives .

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-5-2-3-8-14(11)15(18)17-13-7-4-6-12(9-13)10-16/h2-9H,1H3,(H,17,18) |

InChI Key |

OYKHWISHEYHDKB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: Contains an anthraquinone moiety linked to the benzamide via an amide bond.

- Synthesis: Prepared via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, achieving a 94% yield using acid chloride methods. Coupling with 3-methylbenzoic acid via DCC/DMAP yielded only 24%, emphasizing the efficiency of acid chloride routes .

- Key Features :

- Advantages: High thermal stability due to the anthraquinone framework; suitable for high-temperature catalytic processes.

- Limitations : Bulky structure may reduce solubility in common organic solvents .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Features a hydroxy-dimethylethyl group instead of a cyanophenyl substituent.

- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic confirmation of structure .

- Key Features :

- Advantages : Hydroxy group improves solubility in polar solvents; modular synthesis allows for structural diversification.

- Limitations : Steric hindrance from the dimethylethyl group may limit reactivity in sterically demanding reactions .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Directing Groups: Anthraquinone and hydroxy-dimethylethyl derivatives utilize N,O-bidentate groups for enhanced metal chelation, whereas the cyanophenyl analog likely relies on a monodentate cyano group, which may limit catalytic efficiency .

Synthetic Efficiency: Acid chloride methods yield superior results (>90%) compared to coupling agents (e.g., DCC/DMAP at 24%) . This trend may extend to the synthesis of this compound if similar protocols are applied.

However, its planar structure may reduce steric hindrance compared to bulky anthraquinone or dimethylethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.